molecular formula C4H7Br2N3 B6144654 (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide CAS No. 2633727-39-4

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide

Cat. No.: B6144654
CAS No.: 2633727-39-4
M. Wt: 256.93 g/mol
InChI Key: AKWATXIIQOCUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1H-pyrazol-5-yl)methanamine hydrobromide is a brominated pyrazole derivative with the molecular formula C₄H₇Br₂N₃ (calculated molecular weight: 268.94 g/mol). Structurally, it consists of a pyrazole ring substituted with a bromine atom at position 4, a methanamine (-CH₂NH₂) group at position 5, and a hydrogen atom at position 1. The hydrobromide salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWATXIIQOCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 1-Position Alkylation : Methyl or ethyl groups at the 1-position (e.g., and ) increase steric bulk and may reduce nucleophilic reactivity compared to the unsubstituted 1H-pyrazole. This modification improves stability but could limit interactions in biological targets .

Physicochemical Properties

  • Solubility : Hydrobromide salts (e.g., and ) exhibit higher aqueous solubility compared to free bases. Ethyl or methyl groups () may enhance lipid solubility for membrane penetration.
  • Thermal Stability: Methylated derivatives () likely have higher melting points than non-alkylated analogs due to crystalline packing efficiency.

Research Findings and Methodological Considerations

  • Structural Characterization : SHELX programs () are widely used for X-ray crystallography of pyrazole derivatives to confirm substituent positions and salt formation .
  • Safety Protocols : Handling hydrobromide salts requires adherence to GHS guidelines (), including PPE for skin/eye protection and ventilation to avoid inhalation hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.